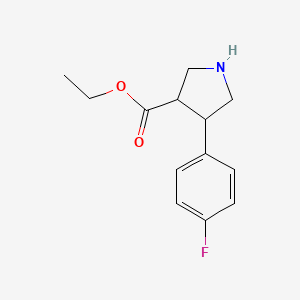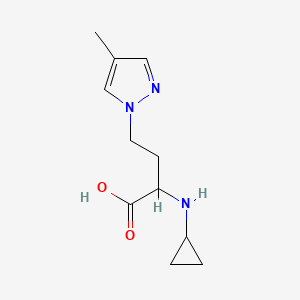
2-(Cyclopropylamino)-4-(4-methyl-1h-pyrazol-1-yl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyclopropylamino)-4-(4-methyl-1h-pyrazol-1-yl)butanoic acid is a synthetic organic compound that belongs to the class of amino acids. This compound is characterized by the presence of a cyclopropylamino group and a pyrazolyl group attached to a butanoic acid backbone. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylamino)-4-(4-methyl-1h-pyrazol-1-yl)butanoic acid typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the pyrazole ring: Starting from a suitable precursor, the pyrazole ring can be synthesized through cyclization reactions.
Introduction of the cyclopropylamino group: This can be achieved by reacting a cyclopropylamine with an appropriate intermediate.
Formation of the butanoic acid backbone:
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Cyclopropylamino)-4-(4-methyl-1h-pyrazol-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigating its potential as a therapeutic agent due to its structural similarity to bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 2-(Cyclopropylamino)-4-(4-methyl-1h-pyrazol-1-yl)butanoic acid would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Cyclopropylamino)-4-(1h-pyrazol-1-yl)butanoic acid: Lacks the methyl group on the pyrazole ring.
2-(Cyclopropylamino)-4-(4-methyl-1h-imidazol-1-yl)butanoic acid: Contains an imidazole ring instead of a pyrazole ring.
Uniqueness
The presence of the cyclopropylamino group and the specific substitution pattern on the pyrazole ring may confer unique biological activities and chemical reactivity to 2-(Cyclopropylamino)-4-(4-methyl-1h-pyrazol-1-yl)butanoic acid, distinguishing it from similar compounds.
Eigenschaften
Molekularformel |
C11H17N3O2 |
|---|---|
Molekulargewicht |
223.27 g/mol |
IUPAC-Name |
2-(cyclopropylamino)-4-(4-methylpyrazol-1-yl)butanoic acid |
InChI |
InChI=1S/C11H17N3O2/c1-8-6-12-14(7-8)5-4-10(11(15)16)13-9-2-3-9/h6-7,9-10,13H,2-5H2,1H3,(H,15,16) |
InChI-Schlüssel |
PTEKSPJWEKOBBH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN(N=C1)CCC(C(=O)O)NC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


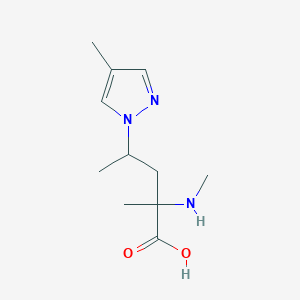
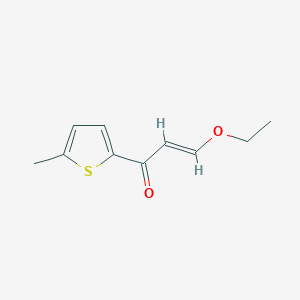
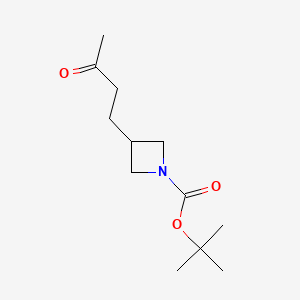
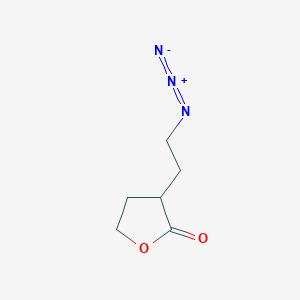
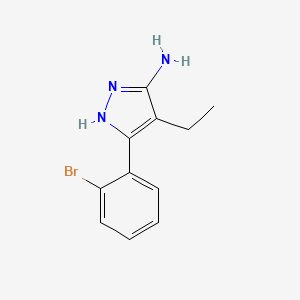
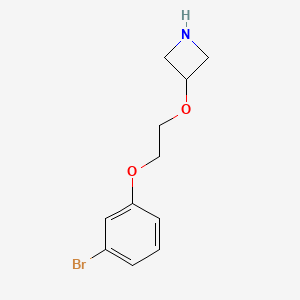

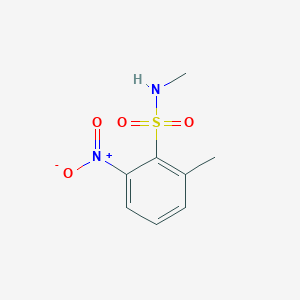

![(3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid](/img/structure/B13631424.png)
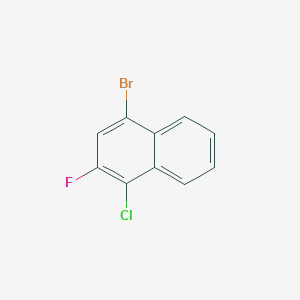
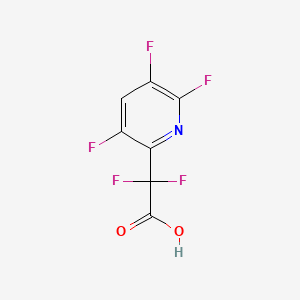
![2-[(Difluoromethyl)sulfanyl]-5-nitropyridine](/img/structure/B13631455.png)
